molecular formula C14H14ClN3O B2990102 N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide CAS No. 2411290-50-9

N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide

Cat. No. B2990102
CAS RN: 2411290-50-9
M. Wt: 275.74
InChI Key: OIJUESYBSALSCN-UHFFFAOYSA-N
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Description

N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic properties. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide has been found to have various biochemical and physiological effects. It reduces the levels of inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in the body, leading to its anti-inflammatory properties. It also reduces the levels of prostaglandins, leading to its analgesic and antipyretic properties. Additionally, it induces apoptosis and inhibits cell proliferation in cancer cells, leading to its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It also has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide. One direction is to study its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to understand its pharmacokinetics and pharmacodynamics in vivo to optimize its effectiveness as a therapeutic agent.

Synthesis Methods

N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide can be synthesized using various methods, including the reaction of 3-chlorophenylhydrazine with 4-methyl-2-pentanone followed by reaction with acetic anhydride and then with ethyl chloroformate. Another method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate followed by reaction with acetic anhydride and then with ethyl chloroformate. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of bacterial and fungal infections.

properties

IUPAC Name

N-[[1-(3-chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-3-14(19)17(2)9-11-8-16-18(10-11)13-6-4-5-12(15)7-13/h3-8,10H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJUESYBSALSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1)C2=CC(=CC=C2)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide

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